1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-4-6-22-21(12-17)25(20(14-27)16-28-22)30-10-8-19(9-11-30)26(31)29-15-18-5-7-23(32-2)24(13-18)33-3/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMNYRSPQMIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and methyl groups, and the coupling with the piperidine and carboxamide moieties. Common reagents used in these reactions include:
Quinoline formation: Cyclization reactions involving aniline derivatives and aldehydes.
Cyano and methyl group introduction: Nitration and methylation reactions.
Coupling reactions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline core to quinoline N-oxide.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the methyl group on the quinoline core.
1-(6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the cyano group on the quinoline core.
1-(3-cyano-6-methylquinolin-4-yl)-N-benzylpiperidine-4-carboxamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both cyano and methyl groups on the quinoline core, as well as the dimethoxyphenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the research findings related to its biological activity, including mechanisms of action, efficacy in various assays, and pharmacokinetic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline moiety, which is known for its diverse biological activities, and a piperidine ring that may enhance its pharmacological profile.
Research indicates that this compound may act through multiple pathways, primarily targeting specific kinases involved in cell signaling. For instance, it has been shown to inhibit the ERK5 kinase pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in certain cancer types .
Anticancer Properties
- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests that it may effectively inhibit cancer cell proliferation .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against Mycobacterium tuberculosis, indicating potential as a therapeutic agent against tuberculosis .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 42% |
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
These parameters suggest favorable absorption and distribution characteristics, which are essential for effective therapeutic action .
Case Studies
Several studies have explored the biological activity of similar compounds with modifications to their structure:
- Study on Quinoline Derivatives : A comparative study highlighted that modifications on the quinoline scaffold can significantly enhance anticancer activity. Compounds with additional functional groups showed improved potency against resistant cancer cell lines .
- Clinical Relevance : In a clinical setting, derivatives similar to this compound have been tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation into their clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
